2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Description
2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16Cl2N2O2S2 and its molecular weight is 379.31. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthetic Studies
Research on similar compounds has shown a focus on understanding their structural properties and synthesis methods. For instance, studies on tautomerism and structural analysis of dichlorobenzenesulfonamide derivatives reveal insights into their molecular configurations and potential for forming stable crystalline structures due to intramolecular hydrogen bonding and intermolecular interactions (Beuchet et al., 1999). These properties are essential for the development of new materials and drugs.
Biological Activity
Several studies explore the biological activity of benzenesulfonamide derivatives. For example, research into biphenylsulfonamide endothelin antagonists (Murugesan et al., 1998) and the synthesis of compounds with potential antimicrobial activity (Ghorab et al., 2017) highlight the broad spectrum of pharmacological applications of sulfonamide derivatives. These studies indicate the potential use of such compounds in developing novel therapeutic agents targeting specific biological pathways.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2S2/c1-18(2)12(13-4-3-7-21-13)9-17-22(19,20)14-8-10(15)5-6-11(14)16/h3-8,12,17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYARIOIYWQZOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.